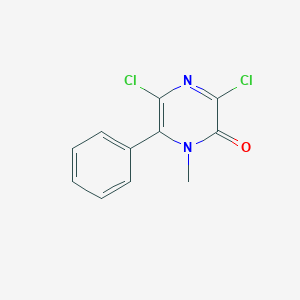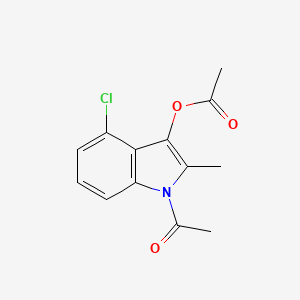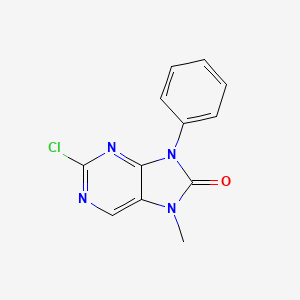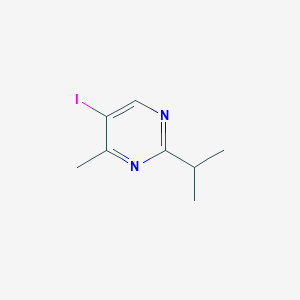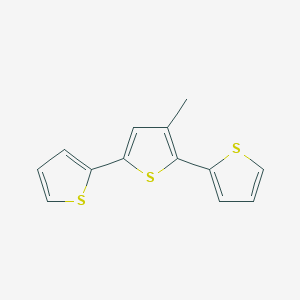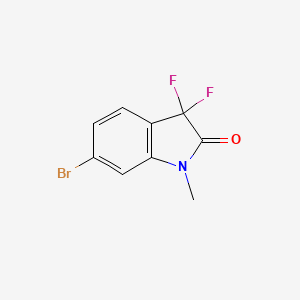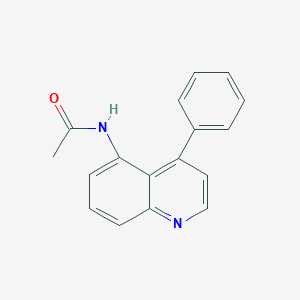
N-(4-Phenylquinolin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Phenylquinolin-5-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound features a quinoline ring system substituted with a phenyl group at the 4-position and an acetamide group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenylquinolin-5-yl)acetamide typically involves the reaction of 4-phenylquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the use of 4-phenylquinoline-5-carboxylic acid, which is converted to the corresponding acyl chloride using thionyl chloride, followed by reaction with ammonia to yield the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and chromatography for purification.
化学反应分析
Types of Reactions
N-(4-Phenylquinolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophilic reagent used.
科学研究应用
N-(4-Phenylquinolin-5-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, catalysts, and materials with specific properties.
作用机制
The mechanism of action of N-(4-Phenylquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a similar ring structure but without the phenyl and acetamide substituents.
4-Phenylquinoline: Similar structure but lacks the acetamide group.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
N-(4-Phenylquinolin-5-yl)acetamide is unique due to the presence of both the phenyl and acetamide groups, which confer specific chemical and biological properties. These substituents enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
属性
CAS 编号 |
144630-80-8 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC 名称 |
N-(4-phenylquinolin-5-yl)acetamide |
InChI |
InChI=1S/C17H14N2O/c1-12(20)19-16-9-5-8-15-17(16)14(10-11-18-15)13-6-3-2-4-7-13/h2-11H,1H3,(H,19,20) |
InChI 键 |
PUFYSSCITOMFNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CC2=NC=CC(=C21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



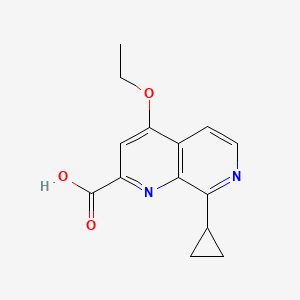
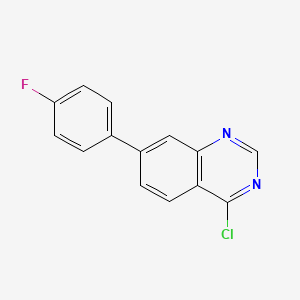
![2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11857387.png)

![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11857389.png)
